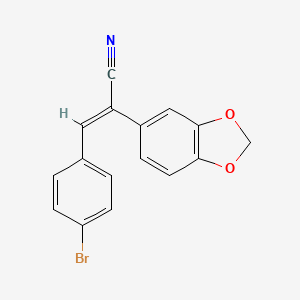
(2E)-2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles It features a benzodioxole ring and a bromophenyl group connected by a propenenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 4-bromobenzaldehyde.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 4-bromobenzaldehyde in the presence of a base such as piperidine. This reaction forms the intermediate (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)prop-2-enal.
Cyanation: The intermediate is then subjected to cyanation using a reagent like sodium cyanide or potassium cyanide to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential biological activity, making it a candidate for pharmacological research.
Drug Development: It can be explored as a lead compound for the development of new therapeutic agents.
Industry:
Chemical Intermediates: It can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The specific mechanism of action for (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)prop-2-enenitrile would depend on its application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and bromophenyl groups could facilitate binding to specific sites, while the nitrile group may participate in chemical interactions.
Comparison with Similar Compounds
(2E)-2-(1,3-benzodioxol-5-yl)-3-phenylprop-2-enenitrile: Lacks the bromine substituent on the phenyl ring.
(2E)-2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a chlorine atom instead of bromine.
(2E)-2-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)prop-2-enenitrile: Contains a fluorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)prop-2-enenitrile can influence its reactivity and interactions, potentially enhancing its biological activity or altering its physical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-14-4-1-11(2-5-14)7-13(9-18)12-3-6-15-16(8-12)20-10-19-15/h1-8H,10H2/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKDKRRQIHYGA-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide](/img/structure/B5774625.png)
![1-[2-(2-fluorophenoxy)ethyl]piperidine](/img/structure/B5774637.png)
![1-methyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5774642.png)
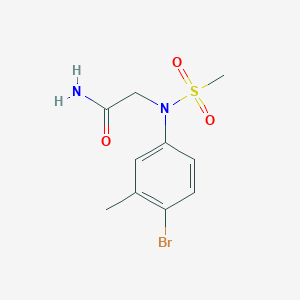
![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5774659.png)
![methyl 2-[(2E)-2-[1-(2,5-dichlorofuran-3-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B5774670.png)
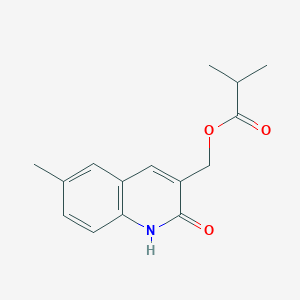
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
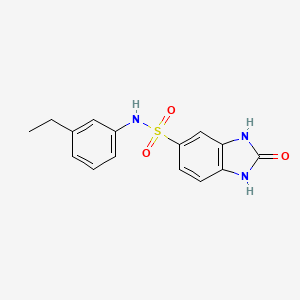
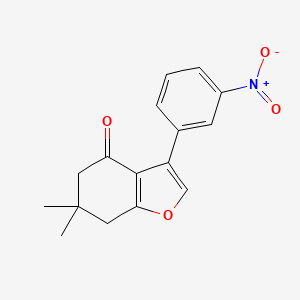
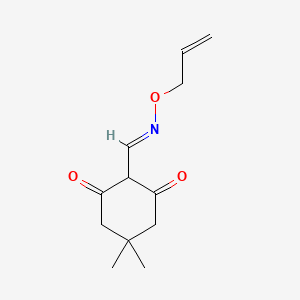
![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
